molecular formula C23H27Cl2N3O2 B027989 Aripiprazole-d8 (butyl-d8) CAS No. 1089115-04-7

Aripiprazole-d8 (butyl-d8)

Cat. No.: B027989
CAS No.: 1089115-04-7
M. Wt: 456.4 g/mol
InChI Key: CEUORZQYGODEFX-BQLKVSHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Aripiprazole-d8 (butyl-d8) interacts with several biomolecules, primarily dopamine D2 receptors . It acts as a partial agonist at these receptors, providing a balance between antagonistic and agonistic activity . This unique property allows Aripiprazole-d8 (butyl-d8) to modulate dopamine neurotransmission, providing adaptive pharmacological activity .

Cellular Effects

Aripiprazole-d8 (butyl-d8) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been hypothesized to affect cell-protective mechanisms and neurite growth .

Molecular Mechanism

The molecular mechanism of action of Aripiprazole-d8 (butyl-d8) is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, particularly dopamine D2 receptors . It can act as a full antagonist, a moderate antagonist, or a partial agonist at these receptors, depending on endogenous dopamine levels and signaling status .

Temporal Effects in Laboratory Settings

The effects of Aripiprazole-d8 (butyl-d8) change over time in laboratory settings . Studies have shown that it does not normalize abnormalities in auditory steady-state response or spontaneous gamma oscillations in a schizophrenia rat model induced by the NMDAr antagonist MK-801, even after repeated treatment .

Dosage Effects in Animal Models

The effects of Aripiprazole-d8 (butyl-d8) vary with different dosages in animal models . For instance, a common dose of 3 mg/kg of this atypical antipsychotic had no effect on the abnormalities seen in the auditory steady-state response after acute NMDAr antagonism .

Metabolic Pathways

Aripiprazole-d8 (butyl-d8) is involved in several metabolic pathways, primarily those related to dopamine neurotransmission . It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Aripiprazole-d8 (butyl-d8) involves a multi-step synthetic route. One common method starts with the deuterated precursor, Isosorbide-5-Nitrae dichloroetane-d8. This precursor undergoes a series of reactions, including nucleophilic substitution and cyclization, to yield the final deuterated product . The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of Aripiprazole-d8 (butyl-d8) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Aripiprazole-d8 (butyl-d8) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Aripiprazole-d8 (butyl-d8) is widely used in scientific research, particularly in the following areas:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of aripiprazole in the body.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of aripiprazole.

    Clinical Research: Used in bioequivalence studies to compare the pharmacokinetics of different formulations of aripiprazole.

    Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques

Comparison with Similar Compounds

Similar Compounds

    Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.

    Cariprazine: Shares some pharmacological properties with aripiprazole but has a distinct receptor affinity.

Uniqueness

Aripiprazole-d8 (butyl-d8) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is critical .

Properties

IUPAC Name

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUORZQYGODEFX-BQLKVSHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648852
Record name 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089115-04-7
Record name 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole-d8 (butyl-d8)
Reactant of Route 2
Reactant of Route 2
Aripiprazole-d8 (butyl-d8)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Aripiprazole-d8 (butyl-d8)
Reactant of Route 4
Reactant of Route 4
Aripiprazole-d8 (butyl-d8)
Reactant of Route 5
Reactant of Route 5
Aripiprazole-d8 (butyl-d8)
Reactant of Route 6
Aripiprazole-d8 (butyl-d8)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.